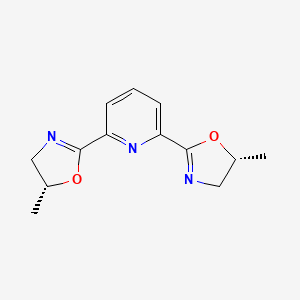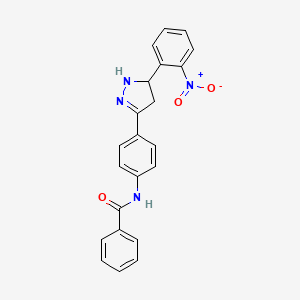
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Coupling with Benzamide: The final step involves coupling the pyrazole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitrophenyl and pyrazole derivatives on biological systems.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(5-(2-Aminophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-(5-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties and reactivity. This makes it a valuable compound for studying the effects of nitro groups in various chemical and biological contexts.
Propriétés
Numéro CAS |
648430-65-3 |
|---|---|
Formule moléculaire |
C22H18N4O3 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[4-[5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O3/c27-22(16-6-2-1-3-7-16)23-17-12-10-15(11-13-17)19-14-20(25-24-19)18-8-4-5-9-21(18)26(28)29/h1-13,20,25H,14H2,(H,23,27) |
Clé InChI |
DYOBMZKCIZUZDR-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)

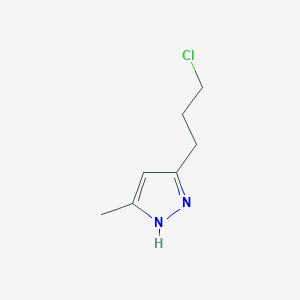
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)

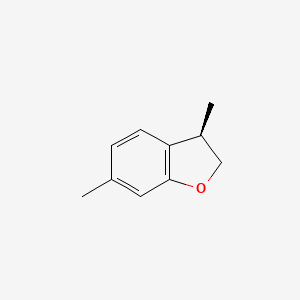
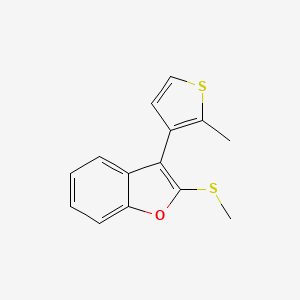
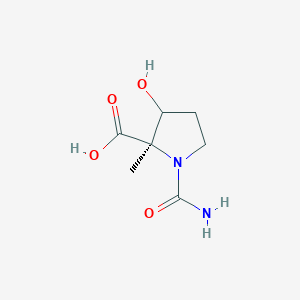
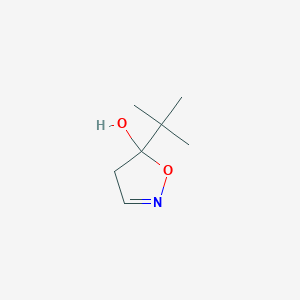
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
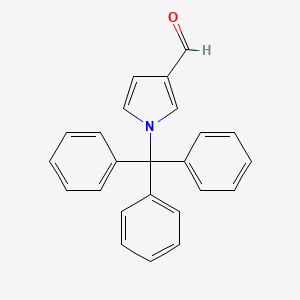
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
